1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranose
Overview
Description
1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranose is a complex carbohydrate derivative. It is a disaccharide composed of two mannose units, each of which is fully acetylated. This compound is often used in synthetic organic chemistry and carbohydrate research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranose typically involves the acetylation of mannose. The process begins with the protection of hydroxyl groups on the mannose units using acetyl groups. This is achieved by reacting mannose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where mannose and acetic anhydride are mixed in the presence of a catalyst. The reaction is carefully monitored to ensure complete acetylation of the mannose units. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranose undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.
Glycosylation: This compound can participate in glycosylation reactions to form glycosidic bonds with other carbohydrate units.
Oxidation: The hydroxyl groups, once deprotected, can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Glycosylation: Glycosyl donors (e.g., trichloroacetimidates) and acceptors in the presence of a catalyst (e.g., boron trifluoride etherate).
Oxidation: Oxidizing agents such as periodic acid or nitric acid.
Major Products Formed
Hydrolysis: Free mannose units.
Glycosylation: Disaccharides or oligosaccharides.
Oxidation: Mannonic acid or other oxidized derivatives.
Scientific Research Applications
1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cell signaling and recognition processes.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranose involves its interaction with specific molecular targets. In biological systems, it can bind to carbohydrate receptors on cell surfaces, influencing cell-cell communication and signaling pathways. The acetyl groups protect the hydroxyl groups, allowing the compound to participate in selective reactions without unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
1,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranose: A monosaccharide derivative with similar acetylation but lacking the second mannose unit.
1,3,4,6-Tetra-O-acetyl-beta-D-mannopyranose: Another monosaccharide derivative with a different anomeric configuration.
1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4,6-tetra-O-acetyl-beta-D-mannopyranosyl)-beta-D-mannopyranose: A disaccharide similar to the compound but with different anomeric configurations.
Uniqueness
1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranose is unique due to its specific acetylation pattern and the presence of two mannose units in the alpha configuration. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,6-triacetyloxy-5-[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O19/c1-11(29)37-9-19-22(40-14(4)32)24(42-16(6)34)26(27(45-19)44-18(8)36)47-28-25(43-17(7)35)23(41-15(5)33)21(39-13(3)31)20(46-28)10-38-12(2)30/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25+,26+,27+,28-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIOUCGMUWKQRI-HEOQLGAVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O19 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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